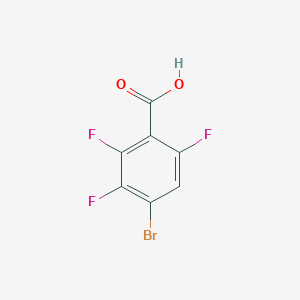

4-Bromo-2,3,6-trifluorobenzoic acid

Description

Contextualization of Halogenated Benzoic Acids in Advanced Organic Chemistry

Halogenated benzoic acids are a class of organic compounds that are fundamental to modern organic synthesis. wikipedia.orgcymitquimica.com The presence of one or more halogen atoms on the aromatic ring significantly influences the electronic properties and reactivity of the benzoic acid molecule. cymitquimica.com These compounds serve as crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and liquid-crystalline compounds. google.com The carboxyl group can be readily converted into other functional groups like esters, amides, and acid halides, while the halogen substituents provide sites for further functionalization through reactions such as cross-coupling and nucleophilic substitution. wikipedia.org

Significance of Fluorine and Bromine Substituents in Aromatic Systems for Chemical Reactivity

The presence of both fluorine and bromine atoms on the same aromatic ring creates a molecule with distinct and valuable reactivity patterns. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can increase the acidity of the carboxylic acid and stabilize intermediates in certain reactions. acs.orgstackexchange.com This high electronegativity also makes fluorinated aromatic compounds resistant to addition reactions and imparts thermal stability. acs.org

Bromine, on the other hand, is a larger and more polarizable halogen. stackexchange.com While it is also electron-withdrawing, its primary utility in synthesis often lies in its ability to participate in a variety of cross-coupling reactions, serving as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. stackexchange.com The combined effects of fluorine and bromine substituents on the aromatic ring of 4-bromo-2,3,6-trifluorobenzoic acid make it a highly tunable and reactive building block. nih.gov

Overview of Research Trajectories for Multifunctional Aromatic Building Blocks

Multifunctional aromatic building blocks, such as this compound, are central to the development of novel and complex chemical entities. nih.govnih.gov Research in this area is increasingly focused on creating molecules with precisely controlled three-dimensional structures and tailored electronic properties. The ability to selectively functionalize different positions on the aromatic ring allows for the construction of sophisticated molecular architectures. nih.gov These building blocks are instrumental in drug discovery programs, the design of advanced materials with specific optical or electronic properties, and the synthesis of next-generation agrochemicals. google.comresearchgate.net

Physicochemical Properties of this compound

The distinct arrangement of substituents on the benzene (B151609) ring of this compound gives rise to its specific physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C7H2BrF3O2 |

| Molecular Weight | 254.99 g/mol |

| Physical Form | Solid |

| CAS Number | 415965-35-4 |

This data is compiled from multiple sources. sigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound is not commonly detailed in readily available literature, suggesting it is a specialized reagent. However, general methods for the synthesis of related polyhalogenated benzoic acids often involve the oxidation of a corresponding toluene (B28343) derivative or the carboxylation of a Grignard or organolithium reagent. For instance, the synthesis of 4-bromo-2-fluorobenzoic acid can be achieved by oxidizing 1-bromo-2-fluoro-4-methylbenzene with potassium permanganate. guidechem.com Another approach involves the oxidation of 4-bromo-2-fluorobenzaldehyde. guidechem.com Similarly, the synthesis of 4-bromo-2,3,5-trifluorobenzoic acid has been reported starting from 2,3,4,5-tetrafluorobenzoic acid. prepchem.com These examples suggest that a plausible route to this compound could involve similar strategies, starting from a suitably substituted trifluorobromotoluene or through a halogen exchange reaction on a more readily available fluorinated benzoic acid.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid group can undergo standard transformations such as esterification and amidation. wikipedia.org The bromine atom is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. The fluorine atoms, due to their strong electron-withdrawing nature, activate the aromatic ring towards nucleophilic aromatic substitution, although this reactivity is less pronounced than in perfluorinated systems. stackexchange.com

Applications in Contemporary Research

The unique structural and electronic features of this compound make it a valuable intermediate in several areas of chemical research.

Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine atoms into drug candidates can significantly improve their metabolic stability, binding affinity, and bioavailability. guidechem.com Halogenated benzoic acids are common starting materials for the synthesis of a wide range of pharmaceuticals. google.com While specific applications of this compound are not widely published, its structure suggests potential use in the synthesis of enzyme inhibitors, receptor antagonists, or other biologically active molecules where precise control over steric and electronic properties is crucial. For example, related trifluorobenzoic acids are used as intermediates in the synthesis of inhibitors for malaria aspartyl proteases. nbinno.com

Material Science

Fluorinated aromatic compounds are known for their high thermal stability and unique electronic properties. acs.org These characteristics make them attractive building blocks for the synthesis of advanced polymers, liquid crystals, and other functional materials. The bromine atom on this compound provides a convenient point for polymerization or for linking the molecule to other components in a larger supramolecular assembly.

Agrochemical Research

Many modern herbicides, pesticides, and fungicides incorporate fluorinated aromatic moieties to enhance their efficacy and metabolic stability. google.comnbinno.com Halogenated benzoic acids are important precursors in the synthesis of these agrochemicals. google.com The specific substitution pattern of this compound could be leveraged to develop new crop protection agents with improved activity profiles.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,6-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBBITIXENCEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415965-35-4 | |

| Record name | 4-bromo-2,3,6-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 4 Bromo 2,3,6 Trifluorobenzoic Acid

De Novo Synthesis Strategies from Simpler Precursors

De novo synthesis, the construction of complex molecules from simpler, readily available starting materials, offers a versatile approach to 4-bromo-2,3,6-trifluorobenzoic acid. These methods involve the sequential introduction of the required functional groups onto a basic aromatic framework.

Electrophilic Bromination of Trifluorobenzoic Acid Isomers

Electrophilic aromatic substitution is a fundamental method for the introduction of a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of trifluorobenzoic acids, the carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing.

The direct bromination of 2,3,6-trifluorobenzoic acid presents a potential route to the target compound. The position targeted for bromination (C-4) is para to the fluorine atom at C-2 and meta to the fluorine atoms at C-3 and C-6, as well as meta to the carboxylic acid group. This combination of directing effects suggests that the 4-position is a plausible, albeit potentially challenging, site for electrophilic attack. The reaction would typically employ a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). orgsyn.orgijisrt.com

A similar strategy has been successfully employed for the regioselective bromination of the isomeric 2,3,4-trifluorobenzoic acid, yielding the 5-bromo derivative. google.comgoogle.com This precedent suggests that with careful optimization of reaction conditions, direct bromination of 2,3,6-trifluorobenzoic acid could be a viable synthetic pathway.

Table 1: Key Parameters for Electrophilic Bromination

| Parameter | Description | Reference |

| Substrate | 2,3,6-Trifluorobenzoic acid | nih.gov |

| Reagent | Bromine (Br₂) | ijisrt.com |

| Catalyst | Iron(III) bromide (FeBr₃) | orgsyn.org |

| Predicted Product | This compound | |

| Analogous Reaction | Bromination of 2,3,4-trifluorobenzoic acid | google.comgoogle.com |

Halogen Exchange Reactions for Bromine Incorporation

Halogen exchange, or "halex," reactions provide another avenue for the introduction of a bromine atom. This process typically involves the substitution of another halogen, such as iodine or chlorine, with bromide. This strategy is particularly useful if a precursor with a suitable leaving group at the desired position is more readily accessible than the corresponding brominated compound.

For the synthesis of this compound, a hypothetical precursor would be 4-iodo-2,3,6-trifluorobenzoic acid. The conversion could be achieved using a copper(I) bromide catalyst, a common reagent in Sandmeyer-type reactions and other halogen exchange processes. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond facilitates this exchange. The synthesis of the iodo-precursor would be a necessary preceding step.

Functionalization of Fluorinated Aromatic Rings (e.g., directed metalation-carboxylation sequences)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide, to install a carboxylic acid group.

A plausible route to this compound using this approach could start from 1,4-dibromo-2,3,5-trifluorobenzene. bldpharm.com In this case, one of the bromine atoms can act as a directing group, facilitating lithiation at an adjacent position. Subsequent reaction with carbon dioxide would yield the desired carboxylic acid. The choice of organolithium reagent and reaction conditions is crucial to control the regioselectivity of the metalation.

Conversion Pathways from Related Halogenated Aromatic Compounds

The synthesis of this compound can also be achieved by modifying closely related, pre-functionalized aromatic compounds. These pathways often involve fewer steps than de novo syntheses.

Transformation of Halogenated Anilines (e.g., via diazotization and subsequent transformations)

The Sandmeyer reaction is a classic and versatile method for converting an aromatic amino group into a variety of other functionalities, including a carboxylic acid group, via a diazonium salt intermediate. nih.govnumberanalytics.comwikipedia.orglscollege.ac.inorganic-chemistry.org This pathway is particularly attractive if the corresponding aniline (B41778) is readily available.

The synthesis of this compound via this route would involve the following steps:

Synthesis of 4-bromo-2,3,6-trifluoroaniline: This precursor is a known compound.

Diazotization: The aniline is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid, to form the corresponding diazonium salt.

Cyanation: The diazonium salt is then reacted with a cyanide source, such as copper(I) cyanide, to yield 4-bromo-2,3,6-trifluorobenzonitrile.

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions.

Table 2: The Sandmeyer Reaction Pathway

| Step | Description | Key Reagents | Reference |

| 1. Diazotization | Conversion of the amino group to a diazonium salt. | Sodium nitrite (NaNO₂), Strong acid (e.g., H₂SO₄) | numberanalytics.comlscollege.ac.in |

| 2. Cyanation | Replacement of the diazonium group with a cyano group. | Copper(I) cyanide (CuCN) | wikipedia.org |

| 3. Hydrolysis | Conversion of the nitrile to a carboxylic acid. | Acid or base and water |

Derivatization of Pre-functionalized Fluorinated Benzoic Acids (e.g., 2,3,6-trifluorobenzoic acid)

This approach involves the direct functionalization of a pre-existing fluorinated benzoic acid. As discussed in section 2.1.1, the most direct pathway in this category is the electrophilic bromination of 2,3,6-trifluorobenzoic acid. nih.gov The success of this reaction is contingent on achieving the desired regioselectivity, directing the incoming bromine atom to the C-4 position. The electron-withdrawing nature of the three fluorine atoms and the carboxylic acid group deactivates the aromatic ring, potentially requiring harsh reaction conditions. However, the directing effects of the substituents provide a basis for the feasibility of this transformation.

Decarboxylation Reactions from Phthalic Anhydride (B1165640) Derivatives

The reaction proceeds by the removal of one of the two carboxylic acid groups. The choice of solvent can significantly influence the reaction, with dipolar aprotic solvents often being favored. google.com In some cases, the reaction can be conducted without a catalyst, relying on thermal energy to drive the decarboxylation. google.com However, the use of a copper catalyst has been shown to be effective in the decarboxylation of 3,4,6-trifluorophthalic anhydride. google.com

This methodology's success is contingent on the controlled removal of a single carboxyl group, as further decarboxylation can lead to the corresponding fluorinated benzene (B151609) derivative. google.com The regioselectivity of the decarboxylation is a critical factor, especially when the two carboxyl groups are not chemically equivalent, as is the case in a hypothetical 4-bromo-trifluorophthalic anhydride precursor.

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (cyanide) group to a carboxylic acid is a fundamental and widely used transformation in organic synthesis. This method offers a robust route to this compound from its corresponding nitrile precursor, 4-bromo-2,3,6-trifluorobenzonitrile. While a specific protocol for this exact substrate is not detailed in the provided search results, numerous examples exist for the hydrolysis of similar bromo- and fluoro-substituted benzonitriles. orgsyn.orggoogle.comchemicalbook.comossila.com

The hydrolysis is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis often involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous medium. orgsyn.orgchemicalbook.com For example, the synthesis of 2,4,6-tribromobenzoic acid can be achieved through the hydrolysis of 2,4,6-tribromobenzonitrile. orgsyn.org Similarly, basic hydrolysis can be effected using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid.

The conditions for hydrolysis, including reaction time and temperature, need to be carefully optimized to ensure complete conversion of the nitrile and to minimize the formation of byproducts. The presence of multiple halogen substituents on the aromatic ring can influence the reactivity of the nitrile group.

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and sustainable methods. Advanced techniques such as continuous flow synthesis and the application of green chemistry principles are pivotal in optimizing the production of complex molecules like this compound.

Continuous Flow Synthesis Protocols (e.g., Grignard exchange, carboxylation in microreactors)

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. A notable application of this technology is the synthesis of 2,4,5-trifluorobenzoic acid, a compound structurally related to the target molecule. This synthesis is achieved through a sequential Grignard exchange and carboxylation reaction conducted in microreactors. researchgate.net

In this process, a Grignard reagent is first generated in a continuous flow system, for example, by reacting an aryl bromide with a Grignard reagent like ethylmagnesium bromide. This is followed by an in-line carboxylation reaction where the newly formed Grignard reagent is reacted with carbon dioxide gas. researchgate.net The use of microreactors, such as a T-micromixer and a falling film microreactor, facilitates rapid mixing and efficient gas-liquid reactions, leading to high yields and purity of the final product. researchgate.net This approach could be adapted for the synthesis of this compound, starting from a suitable bromo-trifluoro-benzene precursor. The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a microreactor setup is crucial for optimizing the yield and minimizing byproduct formation.

Catalytic Approaches for Regioselective Functionalization

Achieving the desired substitution pattern on a multi-halogenated aromatic ring is a significant synthetic challenge. Catalytic methods that offer high regioselectivity are therefore highly valuable. While a specific catalytic method for the direct synthesis of this compound is not explicitly detailed, principles of regioselective functionalization can be applied. For instance, copper-catalyzed amination of bromobenzoic acids has been shown to proceed with high regioselectivity, where the bromine atom at a specific position is preferentially substituted. nih.gov

Similarly, regioselective bromination of aromatic compounds can be achieved using specific brominating agents and catalysts. researchgate.net The directing effects of the existing fluorine and potential carboxyl or precursor groups on the aromatic ring would play a crucial role in determining the position of the incoming bromine atom. The development of a catalytic system that can selectively introduce a bromine atom at the C-4 position of a 2,3,6-trifluorobenzoic acid precursor would be a significant advancement.

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of the desired product. In the synthesis of halogenated benzoic acids, polar aprotic solvents are often employed, particularly in reactions such as decarboxylation. google.comgoogle.com The solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of the reaction, thereby affecting the reaction rate and selectivity.

For instance, in the synthesis of 4-bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene, acetic acid is used as the solvent in a reaction that proceeds under elevated temperature and pressure with a catalyst system. chemicalbook.com The optimization of parameters such as temperature, pressure, and catalyst loading is essential for achieving high yields. The following table illustrates the effect of different solvents on a related reaction, highlighting the importance of solvent selection.

| Solvent | Relative Yield (%) | Reference |

|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | High | google.com |

| Dimethylformamide (DMF) | Moderate to High | google.com |

| Acetic Acid | High (for oxidation) | chemicalbook.com |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents.

For example, a catalyst-free decarboxylation reaction in a recyclable solvent would be a greener alternative to a process that requires a stoichiometric amount of a hazardous reagent. google.com Similarly, developing a solvent-free reaction, as has been explored for the synthesis of other bromo acids, would significantly reduce the environmental footprint of the process. Continuous flow synthesis also aligns with green chemistry principles by often leading to higher yields and reduced waste streams. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Bromo 2,3,6 Trifluorobenzoic Acid

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) on the 4-Bromo-2,3,6-trifluorobenzoic acid ring is a challenging transformation. The reaction proceeds via the attack of an electrophile on the electron-rich π-system of the aromatic ring, leading to a cationic intermediate known as a sigma complex or arenium ion. wikipedia.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Regioselectivity and Reaction Kinetics Studies

Specific kinetic studies on the electrophilic aromatic substitution of this compound are not extensively reported in the literature, primarily because the substrate is exceptionally unreactive towards this class of reactions. The rate of EAS is profoundly diminished by the presence of electron-withdrawing groups. wikipedia.org In this molecule, all five substituents (three fluorine atoms, one bromine atom, and a carboxylic acid group) are deactivating, leading to extremely slow reaction kinetics that often require harsh conditions.

The regioselectivity of EAS is determined by the directing effects of the substituents already present on the ring. The sole available position for substitution is C-5. The directing influence of the existing groups on this position is complex:

The fluorine at C-6 and the bromine at C-4 are ortho to the C-5 position. Halogens are traditionally ortho, para-directors.

The fluorine at C-2 is meta to the C-5 position.

The carboxylic acid at C-1 and the fluorine at C-3 are para to the C-5 position.

While halogens direct ortho/para, the carboxylic acid group is a meta-director. quora.com Therefore, the bromine at C-4 and the fluorine at C-6 would direct an incoming electrophile to the C-5 position. However, the powerful deactivating nature of all substituents makes the attack on the C-5 position electronically unfavorable.

Influence of Fluorine and Carboxylic Acid Groups on Aromatic Activation/Deactivation

The benzene (B151609) ring of this compound is severely deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of its substituents.

Carboxylic Acid Group: The carboxylic acid group is a potent deactivating group. It withdraws electron density from the ring by both a strong inductive effect and a resonance effect (-R). This significantly reduces the nucleophilicity of the aromatic ring. quora.com

The combination of four deactivating halogen atoms and a strongly deactivating carboxylic acid group makes the aromatic ring extremely electron-poor. Consequently, electrophilic aromatic substitution reactions are highly improbable and would necessitate exceptionally reactive electrophiles and severe reaction conditions, which may lead to decomposition rather than substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards EAS, the electron-deficient nature of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. acsgcipr.orgacsgcipr.org The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. acsgcipr.org The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing this negative intermediate and thus facilitating the reaction. uci.edu

Displacement of Halogen Substituents (Bromine and Fluorine)

The molecule offers multiple potential sites for nucleophilic attack, with four halogen atoms that can act as leaving groups. The feasibility of displacement at each position is dictated by two main factors: the intrinsic leaving group ability of the halogen and the activation provided by the electron-withdrawing carboxylic acid group.

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. The high electronegativity of fluorine makes it a poor leaving group in SN1/SN2 reactions, but in SNAr, it strongly stabilizes the transition state and the anionic intermediate through the inductive effect, making the C-F bond highly susceptible to nucleophilic attack. The general reactivity order for leaving groups in SNAr is often F > Cl > Br > I. acsgcipr.org

The regioselectivity of substitution is governed by the position of the powerful activating -COOH group:

Fluorine at C-2: This fluorine is ortho to the carboxylic acid group, placing it in a highly activated position for SNAr.

Fluorine at C-3: This fluorine is para to the carboxylic acid group, also a highly activated position.

Bromine at C-4: This bromine is meta to the carboxylic acid group. Electron-withdrawing groups in the meta position offer minimal resonance stabilization to the Meisenheimer complex, making substitution at this position significantly less favorable. uci.edu

Fluorine at C-6: This fluorine is also ortho to the carboxylic acid.

Therefore, the fluorines at positions C-2, C-3, and C-6 are the most likely candidates for displacement by a nucleophile. Studies on similar unprotected ortho-fluoro benzoic acids have shown that the ortho-fluoro group can be readily displaced by organometallic reagents. researchgate.net

| Position | Halogen | Position Relative to -COOH | Predicted SNAr Reactivity |

|---|---|---|---|

| C-2 | Fluorine | Ortho | High |

| C-3 | Fluorine | Para | High |

| C-4 | Bromine | Meta | Low |

| C-6 | Fluorine | Ortho | High |

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is the primary site of reactivity for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The standard catalytic cycles involve the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.

The reactivity of carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-Cl >> C-F. The C-Br bond is significantly more susceptible to oxidative addition than the highly stable C-F bonds. This chemoselectivity allows for the selective functionalization of the C-4 position while leaving the three C-F bonds intact. Numerous studies have demonstrated the utility of aryl bromides, including electron-poor bromobenzoic acids, in Suzuki-Miyaura cross-coupling reactions. rsc.org

The table below presents representative examples of Suzuki-Miyaura cross-coupling reactions on analogous bromo- and fluorinated benzoic acids, illustrating the general conditions and scope applicable to this compound.

| Aryl Bromide | Coupling Partner | Catalyst/Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(glycine)₂] / K₂CO₃ / H₂O | Biphenyl-3-carboxylic acid | 98% | rsc.org |

| 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(glycine)₂] / K₂CO₃ / H₂O | 4'-Methoxybiphenyl-4-carboxylic acid | 96% | rsc.org |

| 2-Bromo-4-fluorobenzoic acid | Aniline (B41778) | Cu/Cu₂O / K₂CO₃ / Toluene (B28343) | 4-Fluoro-N-phenylanthranilic acid | 82% | nih.gov |

| 5-Bromosalicylic acid | 3,4,5-Trifluorophenylboronic acid | [PdCl₂(glycine)₂] / NaHCO₃ / H₂O | 2-Hydroxy-3',4',5'-trifluorobiphenyl-5-carboxylic acid | 80% | rsc.org |

| 4-Bromobenzyl bromide | Potassium benzyloxyethyltrifluoroborate | Pd(OAc)₂ / SPhos / K₂CO₃ / Toluene/H₂O | 1-(Benzyloxy)-2-(4-tolyl)ethane | 93% | nih.gov |

Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a new aryl or heteroaryl group at the 4-position, displacing the bromine atom. The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient aryl bromides, such as this compound, the oxidative addition of the aryl bromide to the Pd(0) catalyst is a critical step in the catalytic cycle.

Research has shown that sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are effective for coupling a broad range of heteroarylboronic acids with aryl halides. nih.gov The use of potassium trifluoroborate salts of heteroaryl compounds has also proven to be an effective strategy, offering bench-stable reagents that couple in good to excellent yields under optimized conditions. nih.gov

A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

F

|

Br - C6H(F)2 - COOH + Ar-B(OR)2 --[Pd catalyst, Ligand, Base]--> Ar - C6H(F)2 - COOH

|

F

Where Ar represents an aryl or heteroaryl group, and B(OR)₂ represents a boronic acid or a boronic ester.

| Catalyst System | Ligand | Base | Solvent | Typical Yields |

| Pd₂(dba)₃ | 1 (a phosphite (B83602) or phosphine oxide) | KF | Dioxane | Good to Excellent nih.gov |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | Good to Excellent nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | Moderate to Good |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Other Cross-Coupling Manifolds (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other important cross-coupling reactions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form arylalkynes. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org The reaction is valuable for the synthesis of conjugated enynes and has applications in the creation of pharmaceuticals and organic materials. libretexts.orgwikipedia.org For a substrate like this compound, this would lead to the formation of a 4-alkynyl-2,3,6-trifluorobenzoic acid derivative.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium catalyst and requires a base.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide. While effective, it is known to be sensitive to water and oxygen and may have lower functional group tolerance compared to the Suzuki-Miyaura coupling. libretexts.org

Ligand Design and Catalyst Performance for Selective Transformations

For C-N cross-coupling reactions, which are analogous to C-C couplings, the development of catalyst systems based on multiple biarylphosphine ligands has shown significant promise. nih.gov This approach allows the catalyst system to exhibit the beneficial properties of each individual ligand, leading to enhanced reactivity and a broader substrate scope. nih.gov Such strategies could be adapted for C-C coupling reactions involving this compound to achieve higher yields and overcome potential challenges associated with the electron-deficient nature of the substrate.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is another reactive handle that allows for a variety of chemical modifications, leading to the synthesis of esters, amides, alcohols, and aldehydes.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often carried out by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent.

Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. nih.gov Amides can be prepared by reacting the carboxylic acid with an amine. This reaction is typically facilitated by a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. The synthesis of α-CF₃ amides has been achieved through palladium-catalyzed carbonylation of CF₃-containing olefins, highlighting the importance of amide synthesis in the context of fluorinated compounds. nih.gov

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required to reduce a carboxylic acid to the corresponding alcohol, (4-bromo-2,3,6-trifluorophenyl)methanol.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde, 4-bromo-2,3,6-trifluorobenzaldehyde, is more challenging as the aldehyde is more easily reduced than the starting acid. This transformation often requires the use of specialized reagents or a multi-step procedure involving the conversion of the carboxylic acid to a derivative that is more readily reduced to the aldehyde level.

Activated Ester and Amide Preparations

To facilitate reactions such as amidation, the carboxylic acid is often converted into a more reactive "activated" form.

Activated Esters: These are esters that are good leaving groups, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. They react readily with nucleophiles like amines to form amides under mild conditions.

Activated Amides: Similarly, activated amides can be formed, which can then undergo further transformations.

The diverse reactivity of this compound, stemming from both its carbon-bromine bond and its carboxylic acid group, makes it a highly versatile reagent in the synthesis of complex, fluorinated organic molecules.

Directed C-H Activation and Functionalization Studies

Utilization as a Directing Group in Transition Metal Catalysis

There is no available research demonstrating the use of this compound as a directing group for C-H functionalization reactions catalyzed by transition metals.

Mechanistic Probes for Concerted Metalation Deprotonation Pathways

No studies have been found that employ this compound as a tool to investigate the mechanisms of concerted metalation-deprotonation pathways.

Advanced Applications As a Chemical Synthon and Building Block

Precursor in Complex Organic Synthesis

The true utility of 4-Bromo-2,3,6-trifluorobenzoic acid is realized when it serves as a starting material in multi-step synthetic pathways. Its bromo and carboxyl functional groups act as orthogonal synthetic handles, allowing for selective chemical transformations at different points in a synthesis.

Construction of Polyfunctionalized Aromatic Systems

The creation of highly substituted aromatic compounds is a fundamental challenge in organic chemistry. This compound is an ideal platform for this purpose. The carboxylic acid group can be converted into esters, amides, or other derivatives, while the bromine atom is a gateway for introducing a wide array of other functionalities.

A key reaction involving the bromine atom is palladium-catalyzed cross-coupling. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position. For instance, in reactions analogous to those performed on similar bromo-fluoroaromatic acids, this compound could undergo Suzuki coupling with arylboronic acids to create bi-aryl systems or Sonogashira coupling with terminal alkynes to introduce acetylenic moieties.

A representative, multi-step transformation demonstrating the construction of a polyfunctionalized system from a similar starting material, 4-bromo-2,3,5-trifluorobenzoic acid, involves its conversion to an alkyl N-(1-hydroxy-2-alkyl)-3-amino-2-(4-bromo-2,3,5-trifluorobenzoyl)propenoate. prepchem.com This complex intermediate is then used in subsequent cyclization and coupling reactions to build even more elaborate molecules. prepchem.com This highlights how the initial bromo-trifluorobenzoic acid core is systematically elaborated upon, with each functional group playing a critical role in the synthetic sequence.

Synthesis of Heterocyclic Compounds Bearing Fluorinated Aromatics

Fluorinated aromatic moieties are highly sought-after components in medicinal chemistry and materials science. This compound serves as a valuable precursor for incorporating this specific structural unit into heterocyclic ring systems. The carboxylic acid can be activated and reacted with binucleophilic species to form rings, or the entire substituted phenyl group can be attached to a pre-existing heterocycle.

For example, research on the closely related 4-Bromo-2-fluorobenzoic acid has shown its utility in synthesizing complex heterocyclic structures like 6-(4-bromo-2-fluorophenyl)indolo(1,2-a)quinoxaline through a borane-mediated process. guidechem.com This demonstrates a strategy where the benzoic acid first reacts to form an amide bond, which is followed by an intramolecular cyclization to yield the final polycyclic aromatic system. guidechem.com Similarly, 4-bromo-2,3,5-trifluorobenzoic acid is a key building block in the synthesis of 7-bromo-6,8-difluoro-1,4-dihydro-1-(2-hydroxy-2-alkyl)quinoline-3-carboxylates, showcasing its role in constructing fluorinated quinoline (B57606) rings. prepchem.com

Role in Specialized Chemical Materials and Components

The unique electronic and physical properties conferred by the trifluorophenyl group make this building block attractive for the synthesis of specialized materials with tailored characteristics.

Building Block for Advanced Polymeric Structures

While specific polymers incorporating this compound as a monomer are not widely documented, its structure makes it a prime candidate for creating advanced polymers. The carboxylic acid group can participate in polycondensation reactions to form polyesters or polyamides. The resulting polymers would feature the fluorinated aromatic ring as a repeating unit along the backbone. This incorporation is expected to enhance properties such as:

Thermal Stability: The strength of the carbon-fluorine bond contributes to high thermal and oxidative stability.

Chemical Resistance: The electron-withdrawing nature of fluorine atoms protects the aromatic ring from chemical attack.

Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, making them useful in microelectronics.

Hydrophobicity: The presence of multiple fluorine atoms can significantly increase the hydrophobicity of the polymer surface.

Furthermore, the bromine atom on the monomer unit could be preserved during polymerization, serving as a reactive site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.

Intermediate in Liquid Crystal Synthesis (Hypothetical based on structural features)

The synthesis of liquid crystals often relies on molecules with a rigid, rod-like (calamitic) shape, a feature inherent to the this compound structure. The presence and orientation of polar groups and polarizable atoms like halogens are critical for inducing the desired intermolecular interactions that lead to the formation of liquid crystalline phases (mesophases).

Structurally similar compounds are known to be valuable intermediates in this field. For example, 4-bromo-2,6-difluorobenzoic acid is explicitly identified as an intermediate for synthesizing liquid crystal compounds. google.com Likewise, 4-bromo-2,6-difluorobenzonitrile, which can be derived from the corresponding benzoic acid, is also used to prepare liquid crystal intermediates. chemicalbook.com These molecules share the key features of a rigid phenyl core, a terminal polar group, and lateral halogen atoms that influence molecular packing and dipole moment. Based on these precedents, the molecular architecture of this compound makes it a highly plausible building block for the design of new liquid crystalline materials.

Utilization in Supramolecular Chemistry Research

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. This compound possesses multiple features that make it an excellent candidate for constructing such assemblies.

Hydrogen Bonding: The carboxylic acid group is a powerful and directional hydrogen bond donor and acceptor. It can readily form predictable head-to-head dimers with itself or interact with other complementary functional groups to guide molecular self-assembly.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a directional, non-covalent interaction with a Lewis base (e.g., a nitrogen atom in a pyridine (B92270) or the oxygen of a carbonyl). This provides an additional, orthogonal tool for controlling the architecture of a supramolecular structure.

Aromatic Interactions: The electron-deficient trifluorinated ring can participate in π-stacking interactions with electron-rich aromatic systems, further stabilizing a desired assembly.

The combination of these directional interactions allows for the programmed self-assembly of molecules into higher-order structures like tapes, rosettes, or three-dimensional frameworks, making this compound a potentially valuable component in the field of crystal engineering and functional supramolecular materials.

Development of Research Reagents and Chemical Probes

The unique structural and electronic features of this compound make it a valuable scaffold for the development of specialized reagents and probes for chemical and biological research. The carboxylic acid and bromine functionalities serve as convenient handles for synthetic modification, allowing the core structure to be incorporated into more complex molecular systems designed for specific functions.

Fluorescent probes are indispensable tools in biology, allowing for the visualization and quantification of specific analytes in complex environments. researchgate.net A common strategy in probe design involves modulating the photophysical properties of a fluorophore through analyte binding. This is often achieved by altering a photoinduced electron transfer (PET) or an internal charge transfer (ICT) process. nih.gov

Hypothetically, this compound could serve as a key building block in the synthesis of a novel fluorescent probe. The trifluorinated phenyl ring is a strong electron-withdrawing group. This core could be synthetically coupled to a known fluorophore (e.g., coumarin, fluorescein) and a specific analyte recognition unit (e.g., a metal chelator, a specific binding epitope).

In one hypothetical design, the this compound moiety would act as a powerful electron acceptor in an ICT-based probe. The probe's fluorescence could be "off" in the unbound state due to efficient ICT from an electron-donating part of the molecule to the electron-deficient fluorinated ring. Upon binding of the target analyte to the recognition unit, a conformational or electronic change could disrupt the ICT pathway. This disruption would "turn on" the fluorescence, providing a measurable signal. The bromine atom could be used as a synthetic handle for coupling to the fluorophore or could be retained to introduce heavy-atom effects, potentially enabling applications in time-resolved fluorescence or as a photosensitizer.

| Component | Role | Derived from/Function of this compound |

|---|---|---|

| Fluorophore | Emits light upon excitation | Attached via synthetic modification of the -COOH or -Br group |

| Recognition Unit | Binds selectively to the target analyte | Attached via synthetic modification; binding event modulates the system's electronics |

| Modulator Unit | Influences the fluorophore's quantum yield | The electron-withdrawing trifluorophenyl ring acts as a modulator of an ICT process |

Affinity ligands are molecules designed to bind with high specificity to a biological target, such as a protein or enzyme. They are crucial tools for applications like affinity chromatography (purification) and the development of targeted therapeutics. Fragment-based drug discovery (FBDD) is a powerful method for developing such ligands, starting from small, low-complexity molecules that bind to the target with low affinity. nih.govnih.gov

Hypothetically, this compound is an excellent candidate for a fragment-based screening campaign. Its rigid, well-defined structure, combined with a unique distribution of functional groups, provides a distinct chemical signature. The carboxylic acid can form strong, directional hydrogen bonds with amino acid residues like arginine or lysine, or act as a zinc-binding group in metalloenzymes. The halogenated aromatic ring can fit into hydrophobic pockets, with the potential for specific halogen-bonding interactions between the bromine atom and backbone carbonyls or other electron-rich sites on the protein.

If a screening experiment (such as X-ray crystallography or NMR) identified this compound as a binder to a protein of interest, its binding mode would provide a clear roadmap for optimization. nih.gov The carboxylic acid and bromine positions would serve as vectors for "fragment growing," where chemical extensions are added to pick up additional interactions in adjacent pockets, thereby systematically increasing the affinity and specificity of the ligand. docking.org This approach could lead to the development of potent and selective inhibitors or affinity resins for protein purification.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Vibrational Spectroscopy for Molecular Structure Analysis

A comprehensive spectroscopic study on the closely related compound, 2,3,6-trifluorobenzoic acid, offers significant insights that can be extrapolated to its 4-bromo derivative. nih.gov The addition of a bromine atom at the 4-position is expected to primarily influence the vibrational modes associated with the C-Br bond and induce shifts in the frequencies of the benzene (B151609) ring modes due to its mass and electronic effects.

The FTIR spectrum of a substituted benzoic acid is dominated by characteristic absorption bands of the carboxylic acid group and the substituted benzene ring. In the case of 4-Bromo-2,3,6-trifluorobenzoic acid, the spectrum is expected to show features analogous to those observed for 2,3,6-trifluorobenzoic acid, with specific variations due to the C-Br bond. nih.gov

Key interpretations for the FTIR spectrum include:

O-H Stretching: A very broad and strong absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.org This broadening is a direct consequence of the strong intermolecular hydrogen bonding. nih.govdocbrown.info

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. For dimeric carboxylic acids, this peak typically appears near 1710 cm⁻¹. libretexts.org Its precise position can be influenced by the electronic effects of the fluorine and bromine substituents on the aromatic ring.

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond stretching and O-H in-plane bending of the carboxylic group are typically found in the 1440–1210 cm⁻¹ range. docbrown.info

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are characteristic of fluorinated aromatic compounds and are expected to appear in the 1300-1100 cm⁻¹ region.

C-Br Stretching: A weaker absorption corresponding to the C-Br stretching vibration would be expected at lower wavenumbers, typically in the 680-515 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. docbrown.info The C=C stretching vibrations within the benzene ring produce a series of bands in the 1625–1430 cm⁻¹ region. mdpi.com

The table below presents selected experimental FTIR frequencies for the related 2,3,6-trifluorobenzoic acid, which serve as a reference for interpreting the spectrum of the 4-bromo derivative. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| ~3000 | Broad, Strong | ν(O-H) |

| 1712 | Very Strong | ν(C=O) |

| 1622 | Medium | ν(C=C) aromatic |

| 1480 | Strong | ν(C=C) aromatic |

| 1438 | Strong | δ(O-H) in-plane |

| 1278 | Very Strong | ν(C-F) + ν(C-C) |

| 1222 | Strong | ν(C-O) + ν(C-C) |

| 905 | Strong, Broad | γ(O-H) out-of-plane |

Table based on data for 2,3,6-trifluorobenzoic acid. nih.gov

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. It is particularly effective for observing symmetric vibrations and the vibrations of non-polar bonds, such as the C=C bonds of the aromatic ring.

For this compound, key Raman signals would include:

Ring Breathing Mode: A strong, sharp peak characteristic of the benzene ring's symmetric "breathing" vibration. In substituted benzenes, this typically appears around 1000 cm⁻¹.

Carbonyl C=O Stretching: The C=O stretch, while strong in the IR, also appears in the Raman spectrum, typically in the 1680-1710 cm⁻¹ range.

Aromatic C=C Stretching: Aromatic C=C stretching vibrations give rise to distinct bands in the 1400-1650 cm⁻¹ region.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used alongside experimental data to make definitive vibrational assignments by calculating the Potential Energy Distribution (PED). nih.govnih.gov The table below shows calculated Raman frequencies and assignments for the dimeric form of 2,3,6-trifluorobenzoic acid, providing a model for the 4-bromo compound. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 1711 | Medium | ν(C=O) |

| 1623 | Strong | ν(C=C) aromatic |

| 1280 | Strong | ν(C-F) |

| 1040 | Very Strong | Ring Breathing + ν(C-F) |

| 820 | Medium | Ring Trigonal Bending |

| 585 | Medium | Ring Deformation |

| 347 | Medium | δ(C-C=O) |

Table based on DFT calculated data for 2,3,6-trifluorobenzoic acid dimer. nih.gov

Like most carboxylic acids, this compound is expected to exist as a centrosymmetric dimer in the solid state and in non-polar solvents. libretexts.orgdocbrown.info This dimerization occurs through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules, forming a characteristic eight-membered ring.

Vibrational spectroscopy is a powerful tool for confirming this dimeric structure:

O-H Stretching Red Shift: The most telling evidence is the significant red shift (shift to lower frequency) and broadening of the O-H stretching band in the FTIR spectrum, from the ~3500 cm⁻¹ region for a free 'monomeric' O-H group to the broad ~3300-2500 cm⁻¹ band for the dimer. nih.govdocbrown.info This shift indicates a weakening of the O-H bond as the hydrogen atom participates in the strong intermolecular hydrogen bond.

Carbonyl C=O Stretching Shift: The C=O stretching frequency also shifts upon dimerization. Compared to a monomer, the dimeric form shows a lower C=O frequency (a red shift of about 25-50 cm⁻¹) because the hydrogen bond to the carbonyl oxygen weakens the C=O double bond. libretexts.org

Low-Frequency Modes: The formation of the dimer introduces new, low-frequency intermolecular vibrational modes in the far-IR and Raman spectra (< 200 cm⁻¹), which correspond to the stretching and bending of the hydrogen bonds themselves. nih.gov

The analysis of these spectral features confirms the stable, doubly hydrogen-bonded interface that characterizes the supramolecular structure of this and related benzoic acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon skeleton and the electronic environment of protons in the molecule. The presence of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F makes NMR a particularly informative technique for this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, but complex in its splitting patterns due to fluorine-proton coupling.

Carboxylic Acid Proton (-COOH): A single, broad resonance is expected far downfield, typically in the range of 10-13 ppm. libretexts.org This significant deshielding is characteristic of acidic protons. The signal is often broad and may not show coupling to other nuclei.

Aromatic Proton (-H): The molecule has only one proton attached to the aromatic ring at the C5 position. Its chemical shift will be influenced by the adjacent bromine and fluorine atoms. It is expected to appear in the aromatic region (7-8 ppm). This proton will exhibit coupling to the fluorine atoms on the ring (²JH-F, ³JH-F, ⁴JH-F), resulting in a complex multiplet, likely a triplet of doublets or a more complex pattern.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -COOH | 10 - 13 | broad singlet (s) |

| Ar-H (at C5) | 7.0 - 8.0 | multiplet (m) |

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. Due to the substitution pattern, all seven carbon atoms are chemically non-equivalent and should produce distinct signals. A key feature will be the large C-F coupling constants.

Carbonyl Carbon (-COOH): The carbonyl carbon signal is expected to appear in the range of 160-180 ppm. libretexts.org It may show small coupling to the fluorine at the C2 position.

Aromatic Carbons: The six aromatic carbons will resonate in the approximate range of 100-160 ppm.

Carbons bonded to Fluorine (C2, C3, C6): These carbons will exhibit very large one-bond C-F coupling constants (¹JC-F), typically in the range of 240-270 Hz, appearing as doublets. They will also show smaller two- and three-bond couplings to the other fluorine atoms.

Carbon bonded to Bromine (C4): This carbon's chemical shift will be influenced by the electronegativity and heavy atom effect of bromine. It is expected to be in the lower field part of the aromatic region for carbons not attached to fluorine.

Carbon bonded to the Carboxyl Group (C1): This quaternary carbon will also show coupling to the adjacent fluorine atoms at C2 and C6.

Carbon bonded to Hydrogen (C5): This is the only carbon attached to a proton and can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). It will also show coupling to the adjacent fluorine atoms.

The interpretation of the ¹³C NMR spectrum is critical for confirming the substitution pattern on the benzene ring, with the C-F coupling patterns providing definitive evidence for the positions of the fluorine atoms relative to the other substituents.

¹⁹F NMR for Fluorine Substitution Pattern Determination

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for characterizing organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, leading to strong NMR signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for distinguishing between fluorine atoms in different positions on an aromatic ring.

For this compound, one would expect to observe three distinct signals in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2, C3, and C6 positions. The chemical shift of each fluorine atom would be influenced by the adjacent substituents. Furthermore, spin-spin coupling between the fluorine nuclei (²J, ³J, ⁴J) and between the fluorine and hydrogen nuclei (³J, ⁴J, ⁵J) would provide crucial information for assigning each signal to a specific fluorine atom. wikipedia.org Unfortunately, a published ¹⁹F NMR spectrum with detailed analysis of chemical shifts and coupling constants for this compound is not available. In analogous fluorinated benzoic acids, the coupling constants are instrumental in confirming the substitution pattern. wikipedia.org

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the single proton on the aromatic ring and any adjacent fluorine atoms with which it has a significant coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For this compound, it would definitively assign the ¹³C signal for the carbon atom bearing the aromatic proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This would be critical for assigning the quaternary carbon signals, including those bonded to the fluorine atoms, the bromine atom, and the carboxylic acid group, by observing their correlations with the aromatic proton.

A comprehensive analysis using these 2D NMR techniques would be required for the complete and unambiguous assignment of all ¹H and ¹³C signals of this compound. However, no such published 2D NMR data for this specific compound could be located.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, stereochemistry, and the nature of intermolecular interactions.

A crystal structure of this compound would reveal the planarity of the benzene ring and the orientation of the carboxylic acid group relative to the ring. In many benzoic acid derivatives, the carboxylic acid group is twisted out of the plane of the aromatic ring. The precise dihedral angle would be determined, which is influenced by the steric hindrance from the ortho-substituents (the fluorine atom at C2 and C6).

The analysis of the crystal packing would show how the molecules arrange themselves in the solid state. Key intermolecular interactions that would be anticipated and could be characterized include:

Hydrogen Bonding: Carboxylic acids typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.

Halogen Bonding: The bromine atom and the fluorine atoms are capable of participating in halogen bonds (Br···O, F···O, Br···F), which are directional interactions that can significantly influence the crystal packing.

π-stacking: The aromatic rings could engage in π-π stacking interactions.

While no crystallographic data exists for this compound, a study on the closely related 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile does show the presence of aryl-perfluoroaryl stacking and various Br···F and F···F contacts, indicating the importance of these interactions in the solid-state structures of such highly halogenated compounds. nih.gov

Mass Spectrometry for Mechanistic and Isotopic Studies

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide information about its elemental composition.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. The theoretical exact mass of this compound (C₇H₂BrF₃O₂) can be calculated. An experimental HRMS measurement would be expected to confirm this formula by providing a value that matches the theoretical mass to within a few parts per million. The distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible in the mass spectrum, serving as a key diagnostic feature. While commercial suppliers list the molecular weight, specific HRMS data from a research context is not available in the public domain. cymitquimica.comsigmaaldrich.com

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides significant clues for its identification.

For this compound, the molecular ion peak would be expected to appear at an m/z corresponding to its molecular weight. A key feature for bromine-containing compounds is the presence of a nearly equally intense isotopic peak at M+2, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under EI conditions can be predicted to follow several key pathways based on the established fragmentation of benzoic acids and halogenated aromatic compounds. libretexts.orgchemguide.co.uk Common fragmentation pathways include the loss of the carboxyl group, as well as the sequential loss of halogen atoms.

A plausible fragmentation pathway would involve the initial loss of the hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of a carbon monoxide (CO) molecule. Another prominent fragmentation would be the direct loss of the entire carboxyl group (•COOH). Subsequent fragmentation could involve the elimination of bromine and fluorine atoms.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Structure | m/z (for ⁷⁹Br) | Significance |

| [C₇H₂BrF₃O₂]⁺˙ | Molecular Ion (M⁺˙) | 255 | Confirms molecular weight |

| [C₇HBrF₃O]⁺ | [M - OH]⁺ | 238 | Loss of hydroxyl radical |

| [C₆HBrF₃]⁺˙ | [M - COOH]⁺˙ | 210 | Loss of carboxyl group |

| [C₇H₂F₃O₂]⁺ | [M - Br]⁺ | 177 | Loss of bromine atom |

| [C₆HF₃]⁺˙ | [M - Br - CO]⁺˙ | 182 | Loss of bromine and carbon monoxide |

Note: The m/z values are calculated based on the most abundant isotopes. The presence of the ⁸¹Br isotope will result in corresponding peaks at m/z + 2 for all bromine-containing fragments.

Application in Reaction Monitoring and Byproduct Identification

The synthesis of complex molecules like this compound often requires careful monitoring to optimize reaction conditions and identify any potential byproducts. Spectroscopic techniques are indispensable for this purpose. A plausible synthetic route could involve the lithiation of 1-bromo-2,3,5-trifluorobenzene (B146721) followed by carboxylation with carbon dioxide.

Spectroscopic methods can be applied at various stages of the synthesis:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for tracking the functional group transformations. The disappearance of the C-H stretch of the starting material and the appearance of the characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹) of the carboxylic acid product would indicate the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be critical for confirming the structure of the final product and identifying impurities. In ¹H NMR, the appearance of a signal corresponding to the carboxylic acid proton would be a key indicator of product formation. In ¹³C NMR, the appearance of a signal for the carboxylic carbon and the shifts in the aromatic carbon signals due to the new substituent would confirm the desired transformation.

Mass Spectrometry (MS): As a highly sensitive technique, MS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is ideal for monitoring the reaction mixture. It can detect the presence of the starting materials, the desired product, and any byproducts, even at very low concentrations.

Potential byproducts in the synthesis of this compound could arise from incomplete reactions or side reactions. For instance, if the lithiation is not completely selective, isomers of the final product could be formed. Over-lithiation or reaction with impurities could also lead to other halogenated aromatic compounds. The unique fragmentation patterns of these potential byproducts in the mass spectrum would allow for their identification.

Table 2: Application of Spectroscopic Techniques in Reaction Monitoring

| Spectroscopic Technique | Application | Key Observables |

| FTIR | Monitoring functional group conversion | Disappearance of reactant C-H bands; Appearance of product O-H and C=O bands. |

| NMR | Structural confirmation and purity assessment | Appearance of carboxylic acid proton signal in ¹H NMR; Appearance of carboxyl carbon and shifts in aromatic signals in ¹³C NMR. |

| GC-MS / LC-MS | Detection of reactants, product, and byproducts | Molecular ion peaks corresponding to starting materials, product, and any impurities. |

By employing this array of spectroscopic tools, researchers can gain a comprehensive understanding of the chemical processes involved in the synthesis of this compound, ensuring the production of a well-characterized compound of high purity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

This section would require specific data generated from DFT calculations on 4-Bromo-2,3,6-trifluorobenzoic acid.

Reaction Mechanism Elucidation

This part of the investigation would focus on the reactivity of this compound in specific chemical transformations.

Energy Profiles and Activation Barriers for Key TransformationsBy calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile provides the activation energy, which is essential for understanding the reaction rate and mechanism.

Without published research containing this specific information for this compound, any attempt to populate the requested article structure would be speculative and would not meet the required standards of scientific accuracy.

Regioselectivity Predictions for Electrophilic and Nucleophilic Attacks

The substitution pattern of this compound, with its mix of electron-withdrawing fluorine and bromine atoms and the carboxylic acid group, creates a complex electronic landscape on the aromatic ring. Predicting the regioselectivity of electrophilic and nucleophilic attacks is crucial for understanding its reactivity in synthetic applications. Computational chemistry provides powerful tools to forecast the most likely positions for these reactions.

For electrophilic aromatic substitution, the positions most susceptible to attack are those with the highest electron density. This can be predicted by analyzing the distribution of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO), and by calculating the molecular electrostatic potential (MEP). Regions with a higher concentration of the HOMO and more negative electrostatic potential are more likely to be attacked by electrophiles. In the case of this compound, the strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring towards electrophilic attack. However, any potential electrophilic substitution would likely be directed to the least deactivated position.

Conversely, for nucleophilic aromatic substitution (SNA_r), the most favorable sites are those with the lowest electron density, often associated with the Lowest Unoccupied Molecular Orbital (LUMO). The carbon atoms attached to the strongly electronegative fluorine atoms are potential targets for nucleophilic attack. The bromine atom, being less electronegative than fluorine, can also act as a leaving group. Computational models can calculate the partial charges on each aromatic carbon and the energies of the intermediates formed upon nucleophilic attack at each position, thereby predicting the most probable site for substitution.

A hypothetical analysis of the regioselectivity for this compound is presented in the table below. The predictions are based on the general principles of electronic effects of the substituents.

| Type of Attack | Predicted Most Favorable Position(s) | Justification |

| Electrophilic Attack | C-5 | The C-5 position is meta to the strongly deactivating -COOH group and ortho/para to the deactivating but less so -Br group. The cumulative deactivating effect of the three fluorine atoms makes all positions highly deactivated, but C-5 is comparatively the least deactivated. |

| Nucleophilic Attack | C-2, C-6 | The carbon atoms attached to the highly electronegative fluorine atoms are electron-deficient and thus susceptible to nucleophilic attack. The presence of the electron-withdrawing -COOH group further activates these positions for SNA_r. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the motion of atoms and molecules over time. This allows for the study of the dynamic behavior of this compound in different environments, providing insights that are not accessible from static calculations.

Dynamic Behavior in Solution and Solid States (Hypothetical)

In the solid state, MD simulations could hypothetically be used to study the stability of the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and halogen bonding involving the bromine and fluorine atoms. These simulations could reveal information about the vibrational modes of the crystal lattice and potential phase transitions at different temperatures and pressures.

In solution, the dynamic behavior of this compound would be significantly influenced by the solvent. MD simulations can track the solvation shell around the molecule and the dynamics of solvent molecules interacting with the solute. For example, in a polar protic solvent like water, simulations could illustrate the formation and breaking of hydrogen bonds between water molecules and the carboxylic acid group. In a nonpolar solvent, the simulations might show a tendency for the acid molecules to dimerize through hydrogen bonding between their carboxylic acid groups. The rotational and translational diffusion of the molecule in different solvents can also be calculated, providing insights into its mobility.

Solvent Effects on Reactivity and Conformational Preferences (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of solutes in different solvents without the need for extensive simulations. core.ac.uk It combines quantum chemical calculations with statistical thermodynamics to determine properties like solubility, partition coefficients, and vapor pressure. core.ac.uk

For this compound, COSMO-RS can be used to predict its solubility in a wide range of solvents. This is crucial for applications in synthesis and purification. The model calculates the chemical potential of the molecule in a given solvent, which is then used to determine its solubility. By screening a large number of solvents, one can identify the most suitable ones for a particular process.

Furthermore, COSMO-RS can provide insights into how the solvent affects the molecule's reactivity and conformational preferences. The conformation of the carboxylic acid group relative to the aromatic ring can be influenced by the solvent environment. By calculating the relative energies of different conformers in various solvents, COSMO-RS can predict the most stable conformation in each solvent. This is important as the conformation can influence the molecule's reactivity. The table below presents hypothetical COSMO-RS predictions for the solubility of this compound in various solvents.

| Solvent | Predicted Relative Solubility | Rationale |

| Water | Low | The molecule has significant hydrophobic character due to the aromatic ring and halogens, despite the polar carboxylic acid group. |

| Ethanol | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid group, while the ethyl group can interact with the nonpolar parts of the molecule. |

| Acetone (B3395972) | Moderate to High | The polar aprotic nature of acetone allows for good interaction with the carboxylic acid group without competing for hydrogen bonding as strongly as water. |

| Toluene (B28343) | Low | The nonpolar nature of toluene results in poor solvation of the polar carboxylic acid group. |

Quantum Chemical Approaches Beyond DFT

While Density Functional Theory (DFT) is a widely used and versatile method, other quantum chemical approaches can provide complementary or more accurate results for specific properties.

Semi-Empirical Methods for Large System Approximations

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods and DFT, making them suitable for studying large molecular systems or for high-throughput screening of many molecules. These methods use a simplified form of the Schrödinger equation and introduce parameters derived from experimental data to compensate for the approximations made.